molecular formula C16H22O3 B12590854 Heptyl 3-(4-hydroxyphenyl)prop-2-enoate CAS No. 630128-60-8

Heptyl 3-(4-hydroxyphenyl)prop-2-enoate

Cat. No.: B12590854
CAS No.: 630128-60-8
M. Wt: 262.34 g/mol
InChI Key: ZRSMSCCTVGCPKG-UHFFFAOYSA-N
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Description

Heptyl 3-(4-hydroxyphenyl)prop-2-enoate is a synthetic ester derived from 3-(4-hydroxyphenyl)prop-2-enoic acid (p-coumaric acid), featuring a heptyl alkyl chain. This compound belongs to the class of coumaric acid esters, which are characterized by a phenylpropanoid backbone with a hydroxyl group at the para position of the aromatic ring.

Properties

CAS No.

630128-60-8

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

heptyl 3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C16H22O3/c1-2-3-4-5-6-13-19-16(18)12-9-14-7-10-15(17)11-8-14/h7-12,17H,2-6,13H2,1H3

InChI Key

ZRSMSCCTVGCPKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C=CC1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl 3-(4-hydroxyphenyl)prop-2-enoate can be synthesized through a modified Knoevenagel condensation reaction. This involves the reaction of 4-hydroxybenzaldehyde with heptyl malonate in the presence of a base such as pyridine and a catalyst like piperidine. The reaction is typically carried out at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Heptyl 3-(4-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding saturated ester.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of heptyl 3-(4-hydroxyphenyl)propanoate.

    Substitution: Formation of heptyl 3-(4-alkoxyphenyl)prop-2-enoate or heptyl 3-(4-acetoxyphenyl)prop-2-enoate.

Scientific Research Applications

Materials Science

Heptyl 3-(4-hydroxyphenyl)prop-2-enoate is utilized in the development of advanced materials, particularly in the formulation of photopolymerizable resins. These resins are critical in the production of coatings, adhesives, and 3D printing materials.

  • Photopolymerization : The compound acts as a photoinitiator in light-curing systems, facilitating the polymerization process when exposed to UV light. This property is essential for creating durable and high-performance coatings.
ApplicationDescription
PhotoinitiatorInitiates polymerization upon UV exposure
CoatingsProvides durability and resistance to environmental factors
AdhesivesEnhances bonding strength on various substrates

Pharmaceuticals

The compound has shown potential in pharmaceutical applications due to its structural similarity to biologically active compounds. Research indicates that derivatives of this compound may exhibit anti-inflammatory and antioxidant properties.

  • Biological Activity : Studies have indicated that the hydroxyl group on the phenyl ring can contribute to enhanced biological activities, making it a candidate for drug development.
PropertyPotential Benefit
Anti-inflammatoryMay reduce inflammation in various conditions
AntioxidantCould protect cells from oxidative stress

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex molecules.

  • Reactivity : The double bond in the prop-2-enoate structure allows for reactions such as Michael additions and Diels-Alder reactions, facilitating the construction of diverse organic frameworks.
Reaction TypeDescription
Michael AdditionForms new carbon-carbon bonds with nucleophiles
Diels-Alder ReactionCreates cyclic compounds through diene reactivity

Case Study 1: Photopolymerizable Resins

In a study published by researchers at a leading materials science institute, this compound was incorporated into a photopolymerizable resin formulation. The results demonstrated improved mechanical properties and faster curing times compared to traditional resins. The study highlighted the compound's effectiveness as a photoinitiator, significantly enhancing the performance of coatings used in automotive applications.

Case Study 2: Pharmaceutical Development

A research team investigating potential anti-inflammatory agents synthesized derivatives of this compound. Their findings indicated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro. This research suggests that modifications to the heptyl chain or phenolic structure could lead to novel therapeutic agents for treating inflammatory diseases.

Mechanism of Action

The biological effects of Heptyl 3-(4-hydroxyphenyl)prop-2-enoate are primarily attributed to its ability to interact with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it can scavenge free radicals and inhibit the production of reactive oxygen species (ROS), thereby exerting its antioxidant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between Heptyl 3-(4-hydroxyphenyl)prop-2-enoate and related esters:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound Heptyl ester, 4-hydroxyphenyl C₁₆H₂₂O₃ 262.34 g/mol Hypothesized to exhibit enhanced lipophilicity and UV stability due to longer alkyl chain. N/A
Methyl p-coumarate Methyl ester, 4-hydroxyphenyl C₁₀H₁₀O₃ 178.19 g/mol Found in bamboo shoots; weakly acidic, low water solubility. Potential food biomarker.
Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate Ethyl ester, 4-hydroxyphenyl C₁₁H₁₂O₃ 192.21 g/mol Detected in vinegar; acts as a food biomarker. Slightly soluble in water.
3-Methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate (IMC) 3-Methylbutyl ester, 4-methoxyphenyl C₁₅H₂₀O₃ 248.32 g/mol UV filter (λmax ~310 nm); used in sunscreens. Methoxy group enhances stability.
Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate Ethyl ester, cyano, 4-hydroxyphenyl C₁₂H₁₁NO₃ 217.22 g/mol Cyano group increases electron-withdrawing effects; potential pharmaceutical intermediate.
2-Fluoro-3-(4-hydroxyphenyl)prop-2-enoate Fluorinated, 4-hydroxyphenyl C₉H₆FO₃ 181.14 g/mol Fluorine substitution alters electronic properties; potential bioactive derivative.
2,3-Dihydroxypropyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate Dihydroxypropyl ester, 4-hydroxyphenyl C₁₂H₁₄O₅ 238.24 g/mol Increased polarity due to hydroxyl groups; possible use in drug delivery systems.

Key Structural and Functional Insights:

Alkyl Chain Length :

  • Shorter chains (methyl, ethyl) improve water solubility but reduce lipophilicity. The heptyl ester’s longer chain likely enhances membrane permeability and UV stability, making it suitable for hydrophobic applications .
  • The 3-methylbutyl ester (IMC) balances solubility and UV absorption, ideal for topical formulations .

Substituent Effects: Methoxy vs. Hydroxy: Methoxy groups (e.g., IMC) improve photostability compared to hydroxylated analogs, which are prone to oxidation .

Biological and Industrial Relevance :

  • Methyl and ethyl esters are natural biomarkers in food products, while synthetic derivatives like IMC are commercialized as UV filters .
  • Complex esters (e.g., dihydroxypropyl) may serve as prodrugs or biocompatible materials due to their polar functional groups .

Research Findings and Data

Spectroscopic Data:

  • IR spectra of similar compounds show characteristic peaks: C=O stretch: ~1749 cm⁻¹ (ester carbonyl) . C=C stretch: ~1662 cm⁻¹ (α,β-unsaturated ester) . O-H stretch: ~3180–3584 cm⁻¹ (phenolic hydroxyl) .

Biological Activity

Heptyl 3-(4-hydroxyphenyl)prop-2-enoate, a compound derived from hydroxycinnamic acids, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as alkyl hydroxycinnamates. Its structure features a heptyl chain attached to a hydroxyphenyl group, which is linked to a prop-2-enoate moiety. This configuration is crucial for its biological activity, particularly in influencing membrane interactions and enhancing bioavailability.

Antioxidant Activity

One of the primary biological activities of this compound is its antioxidant capacity . Research indicates that compounds within this class exhibit significant free radical scavenging abilities. For instance, studies have shown that alkyl hydroxycinnamates can effectively reduce oxidative stress in various cell lines by inhibiting lipid peroxidation and enhancing cellular antioxidant defenses .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compoundTBDThis study
Octyl ferulate243.84
Dodecyl ferulateTBD

Cytotoxic Effects

This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrate that the compound induces apoptosis in human cancer cells, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involves disruption of mitochondrial membrane potential and activation of caspases, leading to programmed cell death .

Case Study: Cytotoxicity Analysis

In a study assessing the cytotoxic effects of various alkyl hydroxycinnamates, this compound was tested alongside other compounds. The results indicated that it exhibited significant cytotoxicity at concentrations lower than those required for the parent acids, suggesting enhanced potency due to lipophilization.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Compound
MCF-7TBDThis compound
A549TBDThis compound
HL-60TBDOctyl ferulate

The biological activity of this compound is closely linked to its ability to interact with cellular membranes. Studies utilizing nuclear magnetic resonance (NMR) have shown that the compound's alkyl side chain enhances its conformational flexibility, allowing for better penetration into lipid bilayers . This interaction is crucial for its antioxidant and cytotoxic properties.

Additionally, molecular docking studies suggest that the hydroxyl groups present in the compound facilitate strong interactions with key proteins involved in apoptosis pathways, such as protein kinases .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

  • Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential candidate for developing anticancer agents.
  • Antioxidant Supplementation : Due to its strong antioxidant properties, it may be utilized in formulations aimed at reducing oxidative stress-related diseases.
  • Anti-inflammatory Applications : The modulation of inflammatory pathways through its interactions with cellular receptors could lead to novel anti-inflammatory therapies.

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